ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. Common starting materials might include substituted pyridines, thiazoles, and various amines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and pyridine-based molecules. These compounds often share similar chemical properties and biological activities.
Uniqueness
ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific structural features, such as the presence of a cyano group, cyclopropyl ring, and difluoromethyl group. These features can influence its reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-(butylamino)-4-[[3-cyano-4-cyclopropyl-6-(difluoromethyl)pyridin-2-yl]sulfanylmethyl]-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O2S2/c1-3-5-8-25-21-27-16(17(31-21)20(28)29-4-2)11-30-19-14(10-24)13(12-6-7-12)9-15(26-19)18(22)23/h9,12,18H,3-8,11H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEKLRLEGVMYAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C(S1)C(=O)OCC)CSC2=C(C(=CC(=N2)C(F)F)C3CC3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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